molecular formula C16H13ClN2O5 B8409506 Benzyl 2-(2-chloro-5-nitrobenzamido)acetate

Benzyl 2-(2-chloro-5-nitrobenzamido)acetate

Cat. No.: B8409506
M. Wt: 348.74 g/mol
InChI Key: FMWGWBPMAUGOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 2-(2-chloro-5-nitrobenzamido)acetate is a useful research compound. Its molecular formula is C16H13ClN2O5 and its molecular weight is 348.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClN2O5

Molecular Weight

348.74 g/mol

IUPAC Name

benzyl 2-[(2-chloro-5-nitrobenzoyl)amino]acetate

InChI

InChI=1S/C16H13ClN2O5/c17-14-7-6-12(19(22)23)8-13(14)16(21)18-9-15(20)24-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,21)

InChI Key

FMWGWBPMAUGOPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction of 2-chloro-5-nitrobenzoyl chloride (prepared from 2-chloro-5-nitrobenzoic acid, 1.0 g and SOCl2, 10 mL) with benzyl glycinate.PTS salt (1.9 g, 5.9 mmol) in the presence of triethylamine (2.0 mL, 14.88 mmol) as described in intermediate 1 gave the title compound as a colorless solid (1.42 g, 82%), mp 116-118° C. 1H NMR (400 MHz, CDCl3): δ 8.54 (1H, d, J=2.8 Hz), 8.23 (1H, dd, J=8.6, 2.6 Hz), 7.61 (1H, d, J=8.8 Hz), 7.38 (5H, br s), 6.88 (1H, br s), 5.24 (2H, s), 4.32 (2H, d, J=4.8 Hz); LC-MS (positive ion mode): m/z 349, 351 (M+H)+.
[Compound]
Name
salt
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Four
Yield
82%

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